molecular formula C6H17AsClN B14673664 amino(triethyl)arsanium;chloride CAS No. 37100-70-2

amino(triethyl)arsanium;chloride

Cat. No.: B14673664
CAS No.: 37100-70-2
M. Wt: 213.58 g/mol
InChI Key: DVQCIWPXKMXGNK-UHFFFAOYSA-M
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Description

Amino(triethyl)arsanium chloride is an organoarsenic compound that features a central arsenic atom bonded to three ethyl groups and one amino group, with a chloride ion as a counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

Amino(triethyl)arsanium chloride can be synthesized through several methods. One common approach involves the reaction of triethylarsine with an amine in the presence of a chlorinating agent. For example, triethylarsine can react with ammonia and hydrogen chloride to form amino(triethyl)arsanium chloride. The reaction conditions typically involve moderate temperatures and an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of amino(triethyl)arsanium chloride may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Safety measures are crucial due to the toxicity of arsenic compounds.

Chemical Reactions Analysis

Types of Reactions

Amino(triethyl)arsanium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic oxides or other higher oxidation state arsenic compounds.

    Reduction: It can be reduced to form lower oxidation state arsenic compounds.

    Substitution: The amino group can be substituted with other nucleophiles, leading to the formation of different organoarsenic compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like halides or alkoxides can be employed under mild conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic trioxide, while substitution reactions can produce a variety of organoarsenic derivatives.

Scientific Research Applications

Amino(triethyl)arsanium chloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-arsenic bonds.

    Biology: The compound can be used in studies of arsenic metabolism and toxicity.

    Medicine: Research into arsenic-based drugs for cancer treatment often involves compounds like amino(triethyl)arsanium chloride.

    Industry: It may be used in the production of semiconductors and other electronic materials due to its unique properties.

Mechanism of Action

The mechanism by which amino(triethyl)arsanium chloride exerts its effects involves interactions with biological molecules. The arsenic atom can form covalent bonds with sulfur-containing amino acids in proteins, disrupting their function. This can lead to cell death, which is why arsenic compounds are studied for their potential use in cancer therapy. The molecular targets include enzymes and other proteins critical for cell survival.

Comparison with Similar Compounds

Similar Compounds

    Triethylarsine: Lacks the amino group and chloride ion, making it less reactive in certain contexts.

    Amino(trimethyl)arsanium chloride: Similar structure but with methyl groups instead of ethyl groups, leading to different reactivity and properties.

    Arsenic trioxide: A simpler arsenic compound used in medicine, particularly in the treatment of acute promyelocytic leukemia.

Uniqueness

Amino(triethyl)arsanium chloride is unique due to the presence of both the amino group and the ethyl groups, which confer specific reactivity and potential applications not shared by simpler arsenic compounds. Its ability to participate in a variety of chemical reactions makes it a versatile reagent in organic synthesis and a valuable compound in scientific research.

Properties

CAS No.

37100-70-2

Molecular Formula

C6H17AsClN

Molecular Weight

213.58 g/mol

IUPAC Name

amino(triethyl)arsanium;chloride

InChI

InChI=1S/C6H17AsN.ClH/c1-4-7(8,5-2)6-3;/h4-6,8H2,1-3H3;1H/q+1;/p-1

InChI Key

DVQCIWPXKMXGNK-UHFFFAOYSA-M

Canonical SMILES

CC[As+](CC)(CC)N.[Cl-]

Origin of Product

United States

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